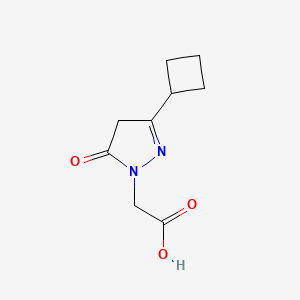
4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyridine derivative that has a difluoroethyl group attached to it, which makes it highly reactive and useful in various applications.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde depends on the specific application. In general, the difluoroethyl group can act as a leaving group in nucleophilic substitution reactions, which makes it useful in organic synthesis. It can also interact with metal ions or other molecules through coordination or hydrogen bonding, which can lead to the formation of new compounds with different properties.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to cause significant adverse effects in humans or animals at the concentrations typically used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde in laboratory experiments is its high reactivity and versatility. It can be used to synthesize a wide range of compounds with different properties, which makes it useful in many different fields of research. However, it is also important to note that the difluoroethyl group can be difficult to remove from the final product, which can limit its use in some applications.
Direcciones Futuras
There are many potential future directions for research involving 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde. Some possible areas of focus include:
- Synthesizing new compounds with enhanced properties by modifying the structure of this compound or using it as a building block.
- Developing new applications for this compound in fields such as materials science, medicinal chemistry, and biochemistry.
- Investigating the mechanism of action of this compound in more detail to better understand its reactivity and potential applications.
- Exploring the use of this compound in combination with other compounds or techniques to achieve new or enhanced effects.
Métodos De Síntesis
The synthesis of 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde involves the reaction of 2-pyridinecarboxaldehyde with 1,1-difluoroethane in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained after purification by column chromatography. The yield of the product is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and materials science. It is a versatile building block that can be used to synthesize a wide range of compounds with different properties. For example, it has been used to synthesize pyridine-based ligands for metal catalysis, fluorescent probes for bioimaging, and inhibitors for enzymes and receptors.
Propiedades
IUPAC Name |
4-(1,1-difluoroethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-8(9,10)6-2-3-11-7(4-6)5-12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZDVAOKKUHFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)




![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)


![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)


